(3E)-5-(4-chlorophenyl)-3-[4-(dimethylamino)benzylidene]furan-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-5-(4-chlorophenyl)-3-[4-(dimethylamino)benzylidene]furan-2(3H)-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furan ring substituted with a 4-chlorophenyl group and a 4-(dimethylamino)benzylidene moiety, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5-(4-chlorophenyl)-3-[4-(dimethylamino)benzylidene]furan-2(3H)-one typically involves the condensation of 4-chlorobenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of a base, followed by cyclization to form the furan ring. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and the reaction is often carried out in a solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-5-(4-chlorophenyl)-3-[4-(dimethylamino)benzylidene]furan-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond and reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetone, moderate temperatures.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
(3E)-5-(4-chlorophenyl)-3-[4-(dimethylamino)benzylidene]furan-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and nonlinear optical materials.
Mechanism of Action
The mechanism of action of (3E)-5-(4-chlorophenyl)-3-[4-(dimethylamino)benzylidene]furan-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating their functions. For example, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
(3E)-5-(4-bromophenyl)-3-[4-(dimethylamino)benzylidene]furan-2(3H)-one: Similar structure with a bromine atom instead of chlorine.
(3E)-5-(4-methylphenyl)-3-[4-(dimethylamino)benzylidene]furan-2(3H)-one: Similar structure with a methyl group instead of chlorine.
(3E)-5-(4-nitrophenyl)-3-[4-(dimethylamino)benzylidene]furan-2(3H)-one: Similar structure with a nitro group instead of chlorine.
Uniqueness
The uniqueness of (3E)-5-(4-chlorophenyl)-3-[4-(dimethylamino)benzylidene]furan-2(3H)-one lies in its specific combination of substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Properties
Molecular Formula |
C19H16ClNO2 |
---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-[[4-(dimethylamino)phenyl]methylidene]furan-2-one |
InChI |
InChI=1S/C19H16ClNO2/c1-21(2)17-9-3-13(4-10-17)11-15-12-18(23-19(15)22)14-5-7-16(20)8-6-14/h3-12H,1-2H3/b15-11+ |
InChI Key |
LATLXXBEVWPGJK-RVDMUPIBSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.